BenchChemオンラインストアへようこそ!

Centchroman

Mastalgia SERM Dosing Frequency

Centchroman (Ormeloxifene) is a nonsteroidal SERM with a 168‑hour terminal half‑life that uniquely enables once‑weekly oral contraceptive dosing—the only SERM approved as a non‑hormonal contraceptive. Its 3,4‑diaryl chroman scaffold, distinct from triphenylethylene SERMs like tamoxifen, provides structural diversity for medicinal chemistry and drug discovery. With Pearl Index values of 0.42–0.83, 96.2% mastalgia pain relief (equivalent to tamoxifen but with superior early control, p=0.04), and 32% osteoclast spreading inhibition at 1 μM (versus 0% for raloxifene), this compound is an essential reference for reproductive pharmacology, oncology, and bone biology research. Procure high‑purity centchroman to ensure experimental reproducibility and valid cross‑study comparisons.

Molecular Formula C30H35NO3
Molecular Weight 457.6 g/mol
CAS No. 9032-43-3
Cat. No. B043507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentchroman
CAS9032-43-3
SynonymsCentchroman
Compound 67 20
Compound 67-20
Compound 6720
Molecular FormulaC30H35NO3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
InChIInChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
InChIKeyXZEUAXYWNKYKPL-URLMMPGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Centchroman (CAS 9032-43-3): A Nonsteroidal Once-Weekly SERM for Contraception and Hormone-Related Disorder Management


Centchroman (INN: Ormeloxifene) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 3,4-diaryl chroman class [1]. Synthesized and developed by the Central Drug Research Institute (CDRI), Lucknow, India, it is marketed as a once-a-week oral contraceptive under trade names including Saheli, Chhaya, and Centron [2]. The compound exhibits a racemic mixture structure with a long terminal serum half-life of approximately 168 hours (7 days) in women, enabling its unique weekly dosing regimen [3]. Unlike steroidal contraceptives, Centchroman acts primarily by inhibiting endometrial receptivity to blastocyst implantation without disrupting the hypothalamic-pituitary-ovarian axis, ovulation, or fertilization [4].

Centchroman (Ormeloxifene): Why Generic SERM Substitution Compromises Experimental Reproducibility and Clinical Outcomes


Centchroman cannot be generically substituted with other SERMs such as tamoxifen or raloxifene due to its distinct pharmacokinetic profile (168-hour terminal half-life versus tamoxifen's 5-7 days with active metabolites) and unique tissue-selective agonist/antagonist balance [1]. The compound exhibits a 250 nM Ki for ERα and 750 nM Ki for ERβ, demonstrating receptor subtype selectivity that differs markedly from other SERMs [2]. Furthermore, Centchroman is the only SERM approved specifically as a non-hormonal, once-weekly oral contraceptive, a regulatory and clinical positioning not shared by any other compound in its class [3]. Substitution with alternative SERMs would alter both the temporal exposure profile and the tissue-specific estrogenic/antiestrogenic activity, compromising both experimental reproducibility and therapeutic outcomes.

Centchroman (CAS 9032-43-3) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Centchroman vs. Tamoxifen: Equivalent Mastalgia Pain Relief with 86% Lower Monthly Pill Burden

Centchroman (30 mg twice or thrice weekly) achieves pain relief and quality-of-life improvement equivalent to daily tamoxifen 10 mg in cyclical mastalgia [1]. At 3 months, 96.2% of centchroman patients achieved VAS pain score <3 versus 92.5% with tamoxifen, from baseline VAS scores of 6.49 and 6.25 respectively [2]. Centchroman also demonstrated superior early pain control in the first month (p=0.04) [3].

Mastalgia SERM Dosing Frequency

Centchroman vs. Raloxifene: Unique Osteoclast Spreading Inhibition Activity

In an in vitro bone resorption assay, centchroman (1 μM) inhibited osteoclast cytoplasmic spreading by 32%, whereas raloxifene and 17β-estradiol at the same concentration showed no inhibitory effect [1]. This unique activity suggests a distinct mechanism of action in bone tissue that is not shared by raloxifene.

Osteoporosis Bone Resorption SERM

Centchroman vs. Combined Oral Contraceptives (COCs): Higher User Satisfaction and Comparable Contraceptive Efficacy

In a head-to-head comparison among post-abortion women, centchroman demonstrated a Pearl Index of 0.83 versus typical COC Pearl Index ranges of 0.1-0.5, while achieving significantly higher user satisfaction (77.5% vs. 65% for COCs, p<0.05) [1]. Efficacy ranges from 96-100% across multiple studies [2]. Recent postpartum data confirm a Pearl Index of 0.42 per hundred woman-years [3].

Contraception Post-abortion Satisfaction

Centchroman Enantiomer Binding Affinity: l-Centchroman Exhibits 7.5-Fold Higher ER Binding Than d-Centchroman

The relative binding affinity (RBA) for estrogen receptor differs substantially between centchroman enantiomers: l-centchroman (levormeloxifene) exhibits an RBA of 15.7±3.1% of estradiol-17β, compared to only 2.10±0.9% for d-centchroman and 5.24±1.45% for the racemic dl-centchroman [1]. This 7.5-fold difference between enantiomers underscores the critical importance of stereochemical purity in experimental and therapeutic applications.

Receptor Binding SERM Enantiomer

Centchroman vs. Tamoxifen: Superior Early Pain Control in Mastalgia (p=0.04)

In a randomized controlled trial, centchroman demonstrated significantly better pain control than tamoxifen during the first month of treatment (p=0.04) [1]. This early therapeutic advantage may translate to faster symptom relief for patients and earlier clinical response endpoints for research studies.

Mastalgia Pain Management SERM

Centchroman Advanced Breast Cancer Response: 40.5% Overall Response Rate in Phase II Trial

In a Phase II clinical trial involving 79 patients (75 female, 4 male) with advanced breast cancer, centchroman achieved an overall response rate of 40.5%, with a median response duration of 6 months [1]. This level of anti-tumor activity established centchroman as a candidate SERM for breast cancer management, with responses observed particularly in bone and pulmonary metastases.

Breast Cancer SERM Oncology

Centchroman (CAS 9032-43-3): Evidence-Based Research and Industrial Application Scenarios


Once-Weekly Contraceptive Formulation Development and Reproductive Pharmacology Research

Centchroman's 168-hour terminal half-life uniquely supports once-weekly oral contraceptive dosing, a regimen with demonstrated Pearl Index values of 0.42-0.83 and 77.5% user satisfaction [1]. This extended pharmacokinetic profile, combined with its non-hormonal mechanism of action (endometrial anti-implantation without ovulation suppression), makes centchroman an ideal reference compound for developing long-acting oral contraceptives and studying reproductive pharmacology in non-human primate and rodent models [2].

SERM Comparative Pharmacology and Bone Biology Research

The unique osteoclast spreading inhibition activity of centchroman (32% inhibition at 1 μM versus 0% for raloxifene) positions this compound as a critical comparator in SERM bone biology studies [3]. Its tissue-selective agonist/antagonist profile, combined with distinct ERα/ERβ binding affinity (Ki 250 nM and 750 nM respectively), enables mechanistic investigation of SERM-mediated bone protection that is not achievable with tamoxifen or raloxifene [4].

Mastalgia and Benign Breast Disease Clinical Research

The head-to-head evidence demonstrating centchroman's equivalence to tamoxifen in mastalgia pain relief (96.2% vs. 92.5% achieving VAS<3 at 3 months) with superior early pain control (p=0.04) and reduced pill burden supports its use as a comparator or intervention in clinical trials for benign breast disease [5]. The compound's favorable side-effect profile and once-weekly dosing regimen enhance protocol adherence and study completion rates.

Advanced Breast Cancer and Oncology Research

The demonstrated 40.5% overall response rate in advanced breast cancer (Phase II trial) supports centchroman's procurement as a reference SERM for oncology research programs investigating tissue-selective estrogen receptor modulation in hormone-responsive cancers [6]. Its distinct chemical scaffold (3,4-diaryl chroman) relative to triphenylethylene SERMs like tamoxifen offers structural diversity for medicinal chemistry and drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Centchroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.